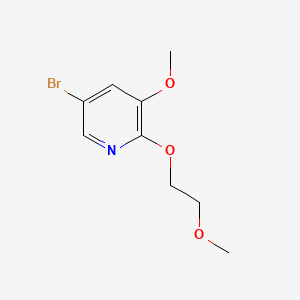

5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine

Description

Properties

IUPAC Name |

5-bromo-3-methoxy-2-(2-methoxyethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO3/c1-12-3-4-14-9-8(13-2)5-7(10)6-11-9/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTGZOYUJLUWES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 3-methoxy-2-(2-methoxyethoxy)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form the corresponding pyridine derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products:

- Substitution reactions yield various substituted pyridine derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in reduced pyridine derivatives.

Scientific Research Applications

5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s unique substitution pattern distinguishes it from related bromopyridines. Below is a comparative analysis of its structural analogs:

Table 1: Structural and Functional Comparison

Physical and Pharmacological Properties

- Solubility : The 2-methoxyethoxy group improves aqueous solubility compared to methyl or silyl substituents, making the target compound more suitable for biological assays .

- Refractive Index : While direct data are unavailable, 5-Bromo-2-methoxy-3-methylpyridine has a refractive index of 1.554 . The target compound’s larger substituents may increase this value due to higher polarizability.

- Toxicity : Safety data for 2-Bromo-3-methylpyridine () suggest bromopyridines generally require careful handling. The target compound’s ether linkages may reduce volatility and associated inhalation risks.

Commercial Availability and Cost

Table 2: Pricing Comparison (Per Gram)

| Compound Name | Catalog Code | Price ($/g) | Supplier |

|---|---|---|---|

| This compound | HB345-1 | 420 | [Catalog 2017] |

| 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine | HB403-1 | 400 | [Catalog 2017] |

| 5-Bromo-2-(tert-butoxyethoxy)-3-methoxypyridine | HB345-1 | 420 | [Catalog 2017] |

The target compound’s higher cost compared to simpler analogs reflects its synthetic complexity and demand in niche applications .

Biological Activity

5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (CAS No. 1315545-04-0) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a bromine atom and methoxy groups, which may contribute to its pharmacological properties. Understanding the biological activity of such compounds is crucial for their application in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom may enhance its lipophilicity, facilitating membrane penetration and receptor binding. Additionally, the methoxy groups can participate in hydrogen bonding, influencing the compound's affinity for specific targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines, showing promise in inducing apoptosis in specific types of cancer cells.

- Neuroprotective Effects : Some studies have explored its potential neuroprotective properties, particularly in models of neurodegenerative diseases.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyridine derivatives, including this compound. The compound demonstrated significant cytotoxicity against mouse neuroblastoma cells (ScN2a-cl3), with an EC50 value indicating moderate potency (1.29 μM). This suggests that modifications in the structure could lead to more potent analogs with enhanced therapeutic efficacy .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) highlighted that minor modifications to the pyridine ring could substantially alter biological activity. For instance, replacing certain substituents or altering their positions resulted in compounds with improved potency against cancer cell lines . This emphasizes the importance of chemical structure in determining biological outcomes.

Neuroprotective Studies

In another investigation focused on neuroprotection, this compound was tested for its ability to reduce prion protein levels in neuronal cells. The results indicated that while this compound exhibited some neuroprotective effects, further optimization was necessary to enhance its efficacy without compromising safety .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.